Butobendine
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Overview
Description
Butobendine is a trihydroxybenzoic acid.
Scientific Research Applications
Pharmacological and Biological Effects
Butobendine has been studied for its diverse pharmacological and biological properties. It exhibits a wide range of effects including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective actions. These effects are due to its action on multiple molecular targets, including nuclear factor-κB and its downstream molecules. The multipathway action of butobendine reduces the chances of non-responsiveness and resistance development, supporting its use in treating various chronic diseases (Padmavathi et al., 2017).
Spectrophotometric and Spectrofluorometric Assays
Butobendine's electronic spectra are stable across a range of pH levels, but they change due to hydrolysis in certain pH ranges. Spectrophotometric and spectrofluorometric methods have been developed for assaying butobendine in tablet forms. These methods have been found to yield precise and reproducible results, indicating their utility in pharmaceutical analysis (Zommer-Urbańska & Urbańska, 1984).
Effects on Cardiac Arrhythmias
Studies have compared the effects of butobendine with other drugs like bretylium, lignocaine, and propranolol on experimental cardiac arrhythmias. These studies provide insights into the potential therapeutic action of butobendine in heart rhythm disturbances, contributing to our understanding of its role in cardiovascular pharmacology (Allen, Shanks, & Zaidi, 1969).
Impact on Dopamine Beta-Hydroxylase
Butobendine has been found to inhibit dopamine beta-hydroxylase (DBH) activity, a key enzyme in adrenaline formation, in a stereospecific manner. This noncompetitive inhibitory effect is stronger than the feedback inhibition by adrenaline, noradrenaline, or quinidine, a standard antiarrhythmic compound. This suggests butobendine's unique regulatory properties and its significance in understanding therapeutic action in certain types of heart rhythm disturbances (Grabowska & Gumińska, 1996).
properties
CAS RN |
55769-65-8 |
---|---|
Product Name |
Butobendine |
Molecular Formula |
C32H48N2O10 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1 |
InChI Key |
ZKSIPEYIAHUPNM-ZEQRLZLVSA-N |
Isomeric SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Other CAS RN |
55769-65-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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